CID 78065946
Description
CID 78065946 (PubChem Compound Identifier 78065946) is a chemical compound cataloged in the PubChem database. CID-based identifiers are widely used in cheminformatics to enable cross-referencing across databases, supporting research in metabolomics, environmental exposomics, and drug discovery .
Key methodologies for analyzing this compound likely involve:
Properties
Molecular Formula |
Ga3Sc2 |
|---|---|
Molecular Weight |
299.08 g/mol |
InChI |
InChI=1S/3Ga.2Sc |
InChI Key |
GHGYNOJLYJWINF-UHFFFAOYSA-N |
Canonical SMILES |
[Sc].[Sc].[Ga].[Ga].[Ga] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 78065946 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity of the compound. Industrial methods may also involve the use of continuous flow reactors and other advanced technologies to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Absence of CID 78065946 in Provided Sources
The search results include multiple compounds (e.g., CID 78063516, CID 275 , and others in Tables 1–35 ), but none reference this compound. For example:
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CID 78063516 (EVT-12653459) is discussed in, including its participation in multi-step organic reactions, but technical details (e.g., reaction conditions, yields) are unspecified.
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Compounds in Table 1 include pyrazole and oxadiazole derivatives but lack identifiers matching this compound.
Potential Identifier Discrepancies
The query may contain a typographical error. For example:
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CID 78063516 (mentioned in) is structurally related to sulfonamide and pyrazole derivatives, with synthesis involving N-alkylation and coupling reactions. If this compound is a variant of this compound, reaction data could involve similar steps but would require direct experimental validation.
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The FiehnLib metabolite library lists hundreds of compounds, but none align with the requested CID.
Limitations of Available Data
The provided sources emphasize:
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Synthesis of analogs (e.g., 1-[4-(3-{[5-(4-chlorophenyl)furan-2-yl]methylideneamino}-2,5-dioxoimidazolidin-1-yl)butyl]-4-methylpiperazine-1,4-diium dichloride ), which involve N-alkylation and hydrogen-bonded crystal structures.
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Physical properties (e.g., molecular weight, solubility) and biological activity for other compounds , but no reaction mechanisms or kinetic data.
Recommendations for Further Research
To obtain reaction-specific data for this compound:
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Verify the CID using the EPA Chemicals Dashboard , which allows exact or substring searches for identifiers, linked substances, and related compounds.
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Consult peer-reviewed journals or patent databases for synthetic pathways involving structurally similar compounds (e.g., pyrazole sulfonamides or oxadiazoles).
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Perform experimental studies to characterize the compound’s reactivity, including:
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Multi-step synthesis (e.g., coupling, alkylation, or cyclization reactions).
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Kinetic profiling (e.g., reaction rates, catalytic efficiency).
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Example Reaction Table for Hypothetical Pathways
If this compound shares structural motifs with CID 78063516, potential reactions might include:
Scientific Research Applications
CID 78065946 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of CID 78065946 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Structural Similarity : this compound shares a benzothiophene core with bromine and carboxylic acid substituents, akin to 7-bromobenzo[b]thiophene-2-carboxylic acid .
Spectroscopic and Chromatographic Differentiation
Using methodologies from and :
- MS/MS Fragmentation : Brominated analogs (e.g., this compound) may show distinct fragment ions (e.g., loss of Br⁻ or CO₂) compared to methyl-substituted derivatives.
- LC-ESI-MS Retention Times : Bromine’s electronegativity increases retention time relative to methyl groups in reversed-phase chromatography .
Research Implications and Limitations
Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
